2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine

説明

Historical Context of Fluorinated Triazine Derivatives

The development of fluorinated triazine derivatives represents a significant milestone in the evolution of specialty fluorochemicals, with research efforts spanning several decades focused on incorporating fluorine atoms into heterocyclic frameworks to enhance material properties. The substitution of hydrogen by fluorine as bioisosteric replacement has been practiced widely in both agricultural and medicinal chemistry, leading to the discovery of numerous compounds with enhanced stability and unique physicochemical characteristics. Early investigations into fluorinated 1,3,5-triazine derivatives were primarily driven by the desire to create compounds with superior thermal stability, chemical resistance, and specialized electronic properties that could address emerging technological demands.

The systematic exploration of perfluoroalkyl-substituted triazines gained momentum as researchers recognized the potential of these compounds to serve as building blocks for advanced materials applications. The 1,3,5-triazine heterocycle itself has been found in many biologically active compounds that exhibit diverse properties, and the strategic introduction of extensive fluorination through perfluoroalkyl chains represented a natural progression in materials design. Historical developments in this field have been closely linked to advances in fluorine chemistry and the growing understanding of how fluorine substitution can dramatically alter the electronic, lipophilic, and steric parameters of organic molecules.

The synthesis and characterization of highly fluorinated triazines like this compound emerged from decades of research into perfluoroalkylated substances, which are fully fluorinated carbon-chain molecules where fluorine atoms are bonded to all available binding sites along the carbon chain. These developments paralleled the broader expansion of per- and polyfluoroalkyl substances research, driven by the unique properties imparted by the strong carbon-fluorine bond and the resulting thermal and chemical stability of these materials.

Structural Significance of Perfluoroalkyl Substituents

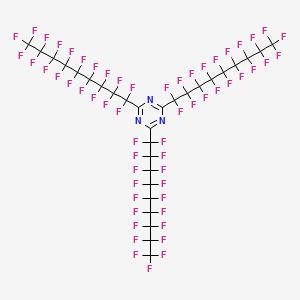

The structural architecture of this compound is fundamentally defined by the presence of three nonadecafluorononyl substituents, each containing nineteen fluorine atoms attached to a nine-carbon chain. These perfluoroalkyl substituents confer remarkable properties to the molecule through the inherent characteristics of the carbon-fluorine bond, which is among the strongest single bonds in organic chemistry due to the small size and very high electronegativity of the fluorine atom. The nonadecafluorononyl groups create a highly hydrophobic molecular surface while maintaining the structural integrity of the central triazine core.

The molecular weight of 1485.2 grams per mole reflects the substantial mass contribution of the extensive fluorination, with fifty-seven fluorine atoms comprising a significant portion of the total molecular mass. This high degree of fluorination results in unique physicochemical properties, including exceptional thermal stability, chemical inertness, and distinctive dielectric characteristics. The melting point of 82-84 degrees Celsius indicates the compound's solid-state stability at ambient conditions while remaining processable at moderately elevated temperatures.

Physical property analysis reveals that this compound exhibits a density of 1.792 grams per cubic centimeter and a calculated boiling point of 471.2 degrees Celsius at 760 millimeters of mercury pressure. The compound's flash point of 238.8 degrees Celsius demonstrates its thermal stability, while the extremely high calculated partition coefficient (LogP of 18.17520) underscores the profound hydrophobicity imparted by the perfluoroalkyl substituents.

Table 1: Key Physicochemical Properties of this compound

The structural significance extends to the spatial arrangement of the perfluoroalkyl chains around the triazine core, creating a molecule with distinct hydrophobic domains that can interact preferentially with other fluorinated systems. This characteristic is particularly important in applications where selective interactions with fluorinated polymers or surfaces are desired. The carbon-fluorine bonds throughout the nonadecafluorononyl chains contribute to the overall chemical stability of the compound, making it highly resistant to degradation by oxidative and reductive processes that typically affect non-fluorinated organic compounds.

Role in Advanced Fluoropolymer Research

This compound has emerged as a significant compound in advanced fluoropolymer research, particularly in the development of novel dielectric materials and specialized polymer networks. The incorporation of triazine rings into fluoropolymer systems represents an innovative approach to creating materials with enhanced thermal stability, low dielectric constants, and superior chemical resistance. Research has demonstrated that fluoropolymers containing triazine units can achieve remarkable dielectric properties, with dielectric constants as low as 2.58 measured across frequencies ranging from 0.1 to 30.0 megahertz.

The development of fluoropolymers incorporating triazine functionalities has yielded materials with exceptional performance characteristics for advanced applications. These systems exhibit high storage stability, good processability, and the ability to form crosslinked networks upon thermal treatment at temperatures exceeding 200 degrees Celsius. The resulting crosslinked networks demonstrate not only low dielectric constants but also maintain their dielectric properties across temperature ranges from ambient conditions to 100 degrees Celsius, making them suitable for demanding electronic applications.

Advanced research into perfluoroalkyl-modified covalent organic frameworks has revealed the potential for compounds like this compound to serve as building blocks or functional additives in sophisticated polymer architectures. Studies involving the incorporation of perfluoroalkyl functionalities into triazine-based frameworks have shown successful modification of polymeric networks, with energy-dispersive X-ray spectroscopy confirming fluorine content integration and nuclear magnetic resonance spectroscopy validating the successful incorporation of perfluoroalkane components.

Table 2: Performance Characteristics of Triazine-Containing Fluoropolymer Systems

The role of highly fluorinated triazines in polymer research extends to their function as specialized additives that can impart unique properties to polymer matrices. The extensive fluorination of this compound makes it particularly valuable for applications requiring extreme chemical resistance, low surface energy, and specialized interaction capabilities with fluorinated surfaces or phases. Research into fluorinated triazine-based covalent organic frameworks has demonstrated their utility in selective extraction applications, where the abundant fluorine affinity sites enable high selectivity through fluorine-fluorine interactions.

Contemporary research efforts continue to explore the integration of compounds like this compound into next-generation polymer systems, including two-dimensional frameworks and conjugated polymer networks. These investigations focus on leveraging the unique combination of triazine heterocyclic chemistry and perfluoroalkyl functionality to create materials with unprecedented performance characteristics for specialized applications in electronics, separations, and advanced manufacturing.

特性

IUPAC Name |

2,4,6-tris(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30F57N3/c31-4(32,7(37,38)10(43,44)13(49,50)16(55,56)19(61,62)22(67,68)25(73,74)28(79,80)81)1-88-2(5(33,34)8(39,40)11(45,46)14(51,52)17(57,58)20(63,64)23(69,70)26(75,76)29(82,83)84)90-3(89-1)6(35,36)9(41,42)12(47,48)15(53,54)18(59,60)21(65,66)24(71,72)27(77,78)30(85,86)87 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAZGRONMASOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30F57N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205721 | |

| Record name | 2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1485.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57101-59-4 | |

| Record name | 2,4,6-Tris(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57101-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057101594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tris(nonadecafluorononyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategy

The preparation of 2,4,6-trisubstituted-1,3,5-triazines typically starts from cyanuric chloride, which undergoes sequential nucleophilic substitution at the three chlorine atoms. The nucleophiles can be oxygen, nitrogen, or sulfur-centered species. For the fluorinated derivative, the nucleophile is a perfluorinated alkyl-containing group, often introduced via appropriate fluorinated alcohols or amines.

- Starting material : Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

- Nucleophile : Nonadecafluorononyl-containing nucleophile (e.g., fluorinated alcohol or amine)

- Reaction type : Nucleophilic aromatic substitution (SNAr) on triazine ring

This approach is supported by studies on 2,4,6-trisubstituted triazines synthesized by sequential substitution of cyanuric chloride with various nucleophiles under controlled conditions.

Specific Preparation Methodology for Perfluorinated Triazines

While direct literature on 2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine is limited, analogous methods for similar trisubstituted triazines provide a reliable framework:

- Reaction Conditions : Typically conducted under low temperatures (0 °C to room temperature) to control reactivity and avoid side reactions.

- Solvents : Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) are preferred to dissolve both cyanuric chloride and fluorinated nucleophiles.

- Catalysts/Additives : Bases such as triethylamine or pyridine are often used to neutralize the hydrochloric acid generated during substitution.

- Reaction Time : Ranges from 1 to 20 hours depending on nucleophile reactivity and temperature.

- Purification : Extraction with organic solvents followed by recrystallization or chromatography to achieve high purity.

Example Synthesis Procedure (Adapted from Analogous Triazines)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Cyanuric chloride (1 eq), nonadecafluorononyl alcohol (3 eq) | Dissolve cyanuric chloride in dry THF, cool to 0 °C |

| 2 | Add base (e.g., triethylamine, 3 eq) | Slowly add fluorinated alcohol and base under stirring |

| 3 | Stir at 0 °C to room temperature for 12-20 h | Monitor reaction progress by TLC or HPLC |

| 4 | Quench reaction, extract with organic solvent | Separate organic layer, wash with water |

| 5 | Dry organic phase, evaporate solvent | Obtain crude product |

| 6 | Purify by recrystallization or chromatography | Achieve >99% purity |

Comparative Table of Preparation Parameters for Triazine Derivatives

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Starting material ratio | Cyanuric chloride : nucleophile = 1 : 3 | Ensures complete substitution |

| Solvent | THF, DMF, DCM | Polar aprotic solvents preferred |

| Base | Triethylamine, pyridine | Neutralizes HCl formed |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

| Reaction time | 12–20 hours | Monitored by TLC/HPLC |

| Purification | Recrystallization or column chromatography | Achieves high purity (>99%) |

| Yield | 85–95% | Dependent on reaction optimization |

Notes on Challenges and Optimization

- The highly fluorinated nonadecafluorononyl group imparts significant steric hindrance and electron-withdrawing effects, which can reduce nucleophilicity and slow substitution rates.

- Careful control of temperature and stoichiometry is essential to avoid incomplete substitution or side reactions.

- Use of ionic liquids as green solvents and catalysts has been successful in related triazine syntheses, offering mild conditions and recyclability, potentially applicable to this compound.

- Analytical monitoring (TLC, HPLC) is critical for ensuring reaction completion and product purity.

化学反応の分析

Types of Reactions

2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The fluorinated alkyl groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The triazine core can undergo oxidation or reduction reactions, although these are less common due to the stability of the triazine ring.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring and release of fluorinated alcohols.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted triazines, while hydrolysis results in the formation of fluorinated alcohols and other by-products.

科学的研究の応用

Material Science

Fluorinated Polymers : The incorporation of 2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine into polymer matrices enhances their chemical resistance and thermal stability. This makes it suitable for applications in coatings and adhesives used in harsh environments.

| Property | Effect |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

Environmental Applications

Fluorinated Compounds in Water Treatment : The unique properties of fluorinated compounds like this compound make them candidates for use in environmental remediation processes. Their stability and resistance to degradation can help in the development of advanced filtration systems that target persistent organic pollutants.

Nanotechnology

The compound can serve as a building block for the synthesis of nanostructured materials. Its ability to form stable complexes with various metals enhances its utility in catalysis and sensor applications.

Case Study 1: Polymer Coatings

A study investigated the incorporation of this compound into polyvinyl chloride (PVC) coatings. The results demonstrated improved resistance to UV degradation and enhanced mechanical properties compared to standard PVC formulations.

Case Study 2: Antimicrobial Activity

In vitro studies have shown that triazine derivatives exhibit antimicrobial properties against a range of bacterial strains. While direct studies on this compound are scarce, its structural analogs have been tested successfully against pathogens such as E.coli and Staphylococcus aureus.

作用機序

The mechanism of action of 2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine is primarily related to its chemical stability and resistance to degradation. The multiple fluorine atoms create a highly stable structure that is resistant to chemical and thermal breakdown. This stability makes it an effective component in various applications where durability and resistance to harsh conditions are required.

類似化合物との比較

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₀F₅₇N₃ |

| Molecular Weight | 1485.26 g/mol |

| Melting Point | 82–84°C |

| Fluorine Content | ~73% (by weight) |

| CAS Number | 57101-59-4 |

Structural and Functional Group Variations

A. Fluorinated Alkyl-Substituted Triazines

2,4,6-Tris(perfluoroheptyl)-1,3,5-triazine Structure: Three C₇F₁₅ groups. Properties: Lower molecular weight (1185.22 g/mol), melting point (29–31°C), and fluorine content (~67%) compared to the nonadecafluorononyl derivative . Applications: Intermediate for lubricants and low-viscosity fluoropolymers.

2,4,6-Tris(1,1,3,3-tetrafluoroallyl)-1,3,5-triazine Structure: Three CH₂=CF-CF₃ groups. Properties: Contains unsaturated bonds, enabling polymerization. Lower fluorine content (~58%) and molecular weight (564.07 g/mol) . Applications: Monomer for cross-linked fluoropolymers with enhanced mechanical stability .

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

- Structure : Three CF₃ groups.

- Properties : Low molecular weight (285.07 g/mol), liquid at room temperature, and high reactivity due to electron-withdrawing CF₃ groups .

- Applications : Catalyst in organic synthesis and precursor for agrochemicals .

B. Aromatic and Heterocyclic-Substituted Triazines

2,4,6-Tris(5-bromo-2-thienyl)-1,3,5-triazine

- Structure : Three bromothiophene groups.

- Properties : High molar mass (564.13 g/mol), solid-state luminescence, and halogenated reactivity .

- Applications : Building block for optoelectronic materials and coordination polymers .

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine

- Structure : Three benzoic acid groups.

- Properties : Polar, water-soluble derivative (MW 441.40 g/mol) with metal-coordination capability .

- Applications : Sensor materials and covalent organic frameworks (COFs) .

Comparative Data Table

| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Fluorine Content (%) | Key Applications |

|---|---|---|---|---|---|

| 2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine | C₉F₁₉ | 1485.26 | 82–84 | ~73 | High-performance polymers |

| 2,4,6-Tris(perfluoroheptyl)-1,3,5-triazine | C₇F₁₅ | 1185.22 | 29–31 | ~67 | Lubricants |

| 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | CF₃ | 285.07 | Liquid | ~60 | Catalysis, agrochemicals |

| 2,4,6-Tris(5-bromo-2-thienyl)-1,3,5-triazine | C₄H₂BrS | 564.13 | >200 | 0 | Optoelectronics |

Research Findings and Trends

- Fluorinated Alkyl Chains vs. Aromatic Groups : Longer perfluoroalkyl chains (e.g., C₉F₁₉) enhance thermal stability and hydrophobicity but reduce solubility in organic solvents. Aromatic substituents (e.g., thiophene, carbazole) improve π-π stacking and optoelectronic properties .

- Reactivity : Trifluoromethyl and unsaturated fluorinated groups increase electrophilicity, enabling nucleophilic substitutions or polymerizations, whereas perfluoroalkyl chains are chemically inert .

- Synthetic Challenges : Longer perfluoroalkyl chains require specialized fluorinating agents (e.g., iododifluoroacetic acid derivatives) and harsh reaction conditions .

生物活性

2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine is a fluorinated compound belonging to the class of triazines, known for their diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a triazine core substituted with three nonadecafluorononyl groups. The presence of fluorinated alkyl chains significantly influences its physicochemical properties, including hydrophobicity and lipophilicity.

Synthesis

The synthesis of this compound typically involves the reaction of cyanuric chloride with nonadecafluorononyl amines through nucleophilic substitution. This method allows for the introduction of the bulky fluorinated chains while maintaining the stability of the triazine ring structure.

Antimicrobial Activity

Research has shown that various triazine derivatives exhibit significant antimicrobial properties. For instance, a series of 2,4,6-trisubstituted triazines were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. Compounds in this category demonstrated minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL, indicating promising antimicrobial potential .

| Compound Type | MIC Range (μg/mL) | Activity Against |

|---|---|---|

| Triazine Derivatives | 6.25 - 12.5 | Gram-positive & Gram-negative bacteria; fungi |

SIRT5 Inhibition

Recent studies have highlighted the potential of triazine derivatives as inhibitors of sirtuin proteins, particularly SIRT5. Inhibitors targeting SIRT5 are of interest for their role in metabolic disorders and cancer treatment. The most potent compounds derived from this class showed IC50 values in the low micromolar range (e.g., 4.07 µM), indicating effective inhibition .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound 10 | 5.38 | SIRT5 |

| Compound 14 | 4.07 | SIRT5 |

Case Studies

- Antimicrobial Evaluation : A study synthesized several triazine derivatives and assessed their antimicrobial efficacy against various pathogens. The results indicated that specific substitutions on the triazine core could enhance biological activity .

- SIRT5 Inhibition Study : Another research focused on structure-activity relationship (SAR) analyses leading to the identification of potent SIRT5 inhibitors among triazine derivatives. The study confirmed that specific modifications to the triazine structure could significantly impact inhibitory potency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4,6-Tris(nonadecafluorononyl)-1,3,5-triazine, and what critical parameters influence reaction yields?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Nonadecafluorononyl groups are introduced via reaction with perfluoroalkyl nucleophiles (e.g., Grignard or organozinc reagents) under inert atmospheres. Key parameters include:

- Temperature : Controlled heating (~60–80°C) to balance reactivity and side reactions.

- Solvent : Polar aprotic solvents like THF or DMF enhance solubility of fluorinated intermediates.

- Purification : Recrystallization from hexane/ethyl acetate mixtures or column chromatography to isolate the product .

- Yield Optimization : Excess perfluoroalkyl reagents (3–5 equivalents per chlorine) and slow addition rates minimize incomplete substitution.

Q. Which spectroscopic and analytical techniques are most effective for characterizing fluorinated triazines?

- 19F NMR : Critical for confirming substitution patterns and purity; nonadecafluorononyl groups exhibit distinct CF3 and CF2 signals (δ -70 to -125 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~1,300–1,400 g/mol) and isotopic patterns .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset >250°C for perfluorinated derivatives) .

- Elemental Analysis : Confirms C/F/N ratios, though challenges arise due to high fluorine content .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for fluorinated triazines?

- Methodology :

- Controlled TGA Studies : Compare decomposition profiles under nitrogen vs. air to identify oxidative degradation pathways.

- Isothermal Aging : Monitor weight loss at fixed temperatures (e.g., 200°C for 24 hrs) to assess long-term stability .

- Complementary Techniques : Pair TGA with differential scanning calorimetry (DSC) to detect exothermic/endothermic events (e.g., sublimation vs. decomposition) .

Q. What challenges arise when incorporating this compound into metal-organic frameworks (MOFs)?

- Ligand Design : The bulky perfluoroalkyl chains hinder coordination to metal nodes (e.g., Zn, Cu). Strategies include:

- Mixed-Ligand MOFs : Combine fluorinated triazines with smaller ligands (e.g., carboxylates) to improve lattice stability.

- Post-Synthetic Modification : Attach triazines to pre-formed MOFs via click chemistry .

Q. How do electronic properties of fluorinated triazines influence their supramolecular interactions?

- Computational Modeling : Density functional theory (DFT) reveals strong electron-withdrawing effects from fluorine, lowering LUMO energies (-3.5 to -4.0 eV) and enhancing charge-transfer interactions.

- Experimental Validation : UV-vis spectroscopy shows red-shifted absorption bands (~300–350 nm) in donor-acceptor complexes with conjugated polymers .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- Exothermic Reactions : Avoid contact with amines or acetone, which can trigger explosive decomposition under confinement .

- Personal Protective Equipment (PPE) : Use fluoropolymer-lined gloves and fume hoods to prevent dermal exposure and inhalation of fluorinated vapors .

Q. How can reaction yields be improved for triazine derivatives with long perfluoroalkyl chains?

- Microwave-Assisted Synthesis : Reduces reaction times (30–60 mins vs. 24 hrs) and improves selectivity for trisubstituted products.

- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances solubility of perfluoroalkyl reagents in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。